molecular formula C17H17ClF3N3O2S B2785204 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(4-methylbenzenesulfonyl)piperazine CAS No. 260442-08-8

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(4-methylbenzenesulfonyl)piperazine

Cat. No.: B2785204
CAS No.: 260442-08-8
M. Wt: 419.85
InChI Key: FICKGPRJTOIQNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(4-methylbenzenesulfonyl)piperazine is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyridine ring substituted with chloro and trifluoromethyl groups, a sulfonyl group attached to a piperazine ring, and a methylphenyl group. Its distinct structure makes it a subject of interest in medicinal chemistry and other scientific research areas.

Preparation Methods

The synthesis of 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(4-methylbenzenesulfonyl)piperazine involves multiple steps, starting with the preparation of key intermediates. One common route includes the reaction of 3-chloro-5-(trifluoromethyl)pyridine with 4-methylphenylsulfonyl chloride in the presence of a base to form the sulfonyl intermediate. This intermediate is then reacted with piperazine under controlled conditions to yield the final product .

Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. The choice of solvents and purification techniques also plays a crucial role in the large-scale synthesis of this compound.

Chemical Reactions Analysis

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(4-methylbenzenesulfonyl)piperazine undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Hydrolysis: The sulfonyl group can undergo hydrolysis under acidic or basic conditions, resulting in the cleavage of the sulfonyl-piperazine bond.

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used .

Scientific Research Applications

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(4-methylbenzenesulfonyl)piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(4-methylbenzenesulfonyl)piperazine involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit bacterial phosphopantetheinyl transferase, affecting bacterial growth and metabolism . The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds to 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(4-methylbenzenesulfonyl)piperazine include:

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties not found in its analogs.

Properties

IUPAC Name

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(4-methylphenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClF3N3O2S/c1-12-2-4-14(5-3-12)27(25,26)24-8-6-23(7-9-24)16-15(18)10-13(11-22-16)17(19,20)21/h2-5,10-11H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FICKGPRJTOIQNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClF3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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